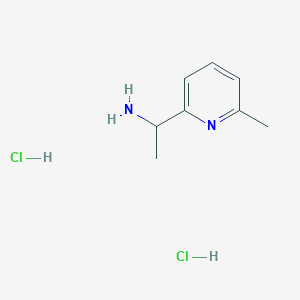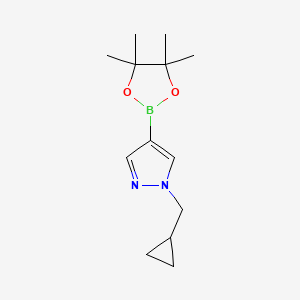
3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone
Vue d'ensemble
Description
3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone, also known as 4-chloro-N-(3-methoxybenzyl)-4-hydroxy-1-pyridin-2-ylbenzamide, is a novel pyridine-based molecule with potential applications in the fields of medicinal chemistry and drug discovery. It has been studied for its various biochemical and physiological effects, as well as its potential use in laboratory experiments.
Applications De Recherche Scientifique
Molecular, Electronic, and Spectroscopic Analysis
Compounds structurally related to "3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone" have been analyzed for their molecular, electronic, and spectroscopic properties. The analysis includes geometric parameters, electronic properties, nonlinear optical properties, molecular electrostatic potentials, and spectroscopic properties. These studies are crucial for understanding the physical and chemical behaviors of such compounds, potentially guiding their application in material science and molecular engineering M. Beytur, Ihsan Avinca, 2021.
Synthesis and Structural Characterization
Research on similar compounds emphasizes the synthesis and structural characterization, focusing on the molecular conformation and intermolecular interactions. Such studies lay the groundwork for understanding the reactivity and binding properties of these compounds, which could be relevant in designing new materials or catalysts Liang Xia, Wen-Long Wang, Yan-Lan Huang, Shang Shan, 2010.
Antimicrobial Agents
Derivatives of "3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone" have been evaluated for their potential as antimicrobial agents. This includes studies on novel chelators and compounds designed for therapeutic applications in diseases such as Alzheimer's, demonstrating the versatility and potential of these compounds in biomedical research David G Workman, Michael Hunter, L. Dover, D. Tétard, 2016.
Photocatalytic Applications
The photocatalytic properties of related compounds have been explored, particularly in the oxidation of alcohols under visible light. This research has implications for the development of green chemistry processes, offering environmentally friendly alternatives for chemical transformations S. Higashimoto, Naoya Kitao, Norio Yoshida, Teruki Sakura, M. Azuma, Hiroyoshi Ohue, Y. Sakata, 2009.
Synthetic Methodologies
Studies have also focused on the development of novel synthetic methodologies involving compounds related to "3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone." These methodologies are essential for the efficient production of complex molecules, demonstrating the importance of these compounds in advancing synthetic organic chemistry Masakazu Nakano, Wataru Kikuchi, J. Matsuo, T. Mukaiyama, 2001.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-hydroxy-1-[(3-methoxyphenyl)methyl]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-25-17-4-2-3-15(11-17)13-22-10-9-19(23)18(20(22)24)12-14-5-7-16(21)8-6-14/h2-11,23H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTDZCXEBZCHNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





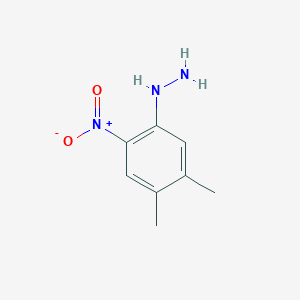

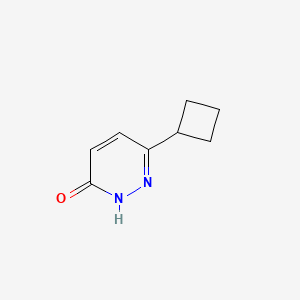




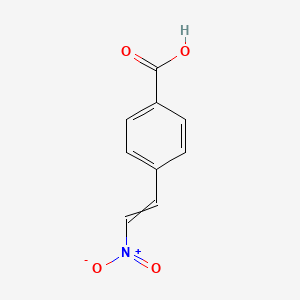
![5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester](/img/structure/B1423807.png)
